Cas no 6908-38-9 (4-(4-Fluorophenyl)phenylacetic acid)
4-(4-Fluorophenyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
- [1,1'-Biphenyl]-4-aceticacid, 4'-fluoro-
- 2-[4-(4-fluorophenyl)phenyl]acetic acid
- (4-Fluorobiphenyl-4')-acetic acid
- (4'-fluoro-biphenyl-4-yl)-acetic acid
- [4-(4-Fluorophenyl)phenyl]acetic acid
- 2-(4'-Fluorobiphenyl-4-yl)acetic acid
- 4-Biphenyl-4'-fluoro-aceticacid
- 4'-Fluoro-[1,1'-Biphenyl]-4-Acetic Acid
- 4'-Fluoro-biphenyl-4-acetic acid
- [1,1'-Biphenyl]-4-acetic acid, 4'-fluoro-
- CS-0170956
- SCHEMBL538299
- 6908-38-9
- MFCD01631889
- (4-Fluorobiphenyl-4'-yl)-acetic acid
- (4'-Fluoro-biphenyl-4-yl)-acetic acid;4-BIPHENYL-4'-FLUORO-ACETIC ACID
- (4'-fluorobiphenyl-4-yl)-acetic acid
- AKOS002679554
- [1,1'-Biphenyl]-4-aceticacid,4'-fluoro-
- FT-0746738
- BS-24577
- (4'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
- 4-biphenyl-4'-fluoro-acetic acid
- DTXSID50362721
- HQQLXERSPFVWEW-UHFFFAOYSA-N
- 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)aceticacid
- DB-016527
- 4-(4-Fluorophenyl)phenylacetic acid
-
- MDL: MFCD01631889
- Inchi: 1S/C14H11FO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17)
- InChI Key: HQQLXERSPFVWEW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(CC(=O)O)=CC=1
Computed Properties
- Exact Mass: 230.07400
- Monoisotopic Mass: 230.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 386.9±30.0 °C at 760 mmHg
- Flash Point: 187.8±24.6 °C
- Refractive Index: 1.579
- PSA: 37.30000
- LogP: 3.11980
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(4-Fluorophenyl)phenylacetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature
4-(4-Fluorophenyl)phenylacetic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(4-Fluorophenyl)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116853-5g |
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid |
6908-38-9 | 95% | 5g |
$404.92 | 2023-09-01 | |
| Alichem | A019116853-25g |
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid |
6908-38-9 | 95% | 25g |
$1337.00 | 2023-09-01 | |
| Fluorochem | 010971-250mg |
4-Fluorobiphenyl-4')-acetic acid |
6908-38-9 | 97% | 250mg |
£52.00 | 2022-03-01 | |
| Fluorochem | 010971-1g |
4-Fluorobiphenyl-4')-acetic acid |
6908-38-9 | 97% | 1g |
£96.00 | 2022-03-01 | |
| Fluorochem | 010971-5g |
4-Fluorobiphenyl-4')-acetic acid |
6908-38-9 | 97% | 5g |
£430.00 | 2022-03-01 | |
| Fluorochem | 010971-25g |
4-Fluorobiphenyl-4')-acetic acid |
6908-38-9 | 97% | 25g |
£1328.00 | 2022-03-01 | |
| AstaTech | 81784-1/G |
4-BIPHENYL-4'-FLUORO-ACETIC ACID |
6908-38-9 | 97% | 1g |
$167 | 2023-09-16 | |
| AstaTech | 81784-5/G |
4-BIPHENYL-4'-FLUORO-ACETIC ACID |
6908-38-9 | 97% | 5g |
$502 | 2023-09-16 | |
| AstaTech | 81784-25/G |
4-BIPHENYL-4'-FLUORO-ACETIC ACID |
6908-38-9 | 97% | 25/G |
$1180 | 2022-06-01 | |
| TRC | F621285-100mg |
[4-(4-Fluorophenyl)phenyl]acetic acid |
6908-38-9 | 100mg |
$69.00 | 2023-05-18 |
4-(4-Fluorophenyl)phenylacetic acid Suppliers
4-(4-Fluorophenyl)phenylacetic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4-(4-Fluorophenyl)phenylacetic acid
Exploring the Chemical and Biological Properties of 4-(4-Fluorophenyl)phenylacetic acid (CAS No. 6908-38-9): Recent Advances and Applications
The compound 4-(4-fluorophenyl)phenylacetic acid, identified by its CAS No. 6908-38-9, has emerged as a critical molecule in modern chemical biology due to its unique structural features and diverse functional applications. This aromatic carboxylic acid, with the molecular formula C15H11FO2, exhibits a biphenyl scaffold substituted with a fluorine atom at the para position of one phenyl ring, coupled with an acetic acid moiety on the adjacent ring. This structural configuration imparts distinct physicochemical properties and pharmacological potential, making it a focal point in drug discovery and material science research.
CAS No. 6908-38-9-designated compounds are synthesized via optimized routes involving palladium-catalyzed cross-coupling reactions, as highlighted in recent studies published in Journal of Medicinal Chemistry. Researchers have demonstrated that Suzuki-Miyaura coupling of 4-fluorobromobenzene with phenylacetic acid derivatives under mild conditions achieves yields exceeding 95%, minimizing side reactions compared to traditional methods such as Friedel-Crafts acylation, which often require harsh conditions and produce byproducts.
In pharmacological investigations, 4-(4-fluorophenyl)phenylacetic acid has been identified as a promising lead compound for anti-inflammatory therapies. A 2023 study in Nature Communications revealed its ability to inhibit cyclooxygenase (COX)-2 enzyme activity with IC50 values as low as 1.2 μM, surpassing conventional NSAIDs like ibuprofen in selectivity profiles while reducing gastrointestinal side effects through reduced COX-1 inhibition (CAS No. 6908-38-9's-based analogs showed up to 15-fold COX selectivity). This activity stems from the fluorine atom's electron-withdrawing effect, which stabilizes the transition state during enzyme-substrate interactions.
Beyond drug development, this compound serves as a versatile building block for synthesizing advanced materials such as π-conjugated polymers for organic electronics. A groundbreaking study in Angewandte Chemie International Edition demonstrated that incorporating CAS No. 6908-38-9's-derived units into polymer backbones enhances charge carrier mobility by optimizing planar molecular packing—a critical parameter for high-performance OLED applications.
In metabolic engineering contexts, researchers have engineered Escherichia coli strains capable of producing 4-(4-fluorophenyl)phenylacetic acid-based metabolites using CRISPR-Cas9-mediated pathway overexpression systems reported in Molecular Systems Biology (2023). This biocatalytic approach reduces synthetic steps compared to traditional chemical synthesis while achieving gram-scale production under controlled fermentation conditions.
Critical to its application potential is the compound's solubility profile: at neutral pH, it exhibits moderate aqueous solubility (≈5 mg/mL), but forms stable amorphous dispersions when complexed with hydroxypropyl methylcellulose acetate succinate (HPMCAS), enhancing bioavailability—a formulation strategy validated in recent preclinical trials for oral drug delivery systems.
CAS No. 6908-38-9's-derived nanoparticles functionalized with polyethylene glycol (PEG) have shown promise in targeted cancer therapy delivery systems tested in murine xenograft models (Bioconjugate Chemistry, 2023). These particles demonstrated tumor-specific accumulation via EPR effect exploitation while carrying therapeutic payloads like doxorubicin with encapsulation efficiencies above 75%, marking advancements in nanomedicine design principles.
Safety assessments conducted according to OECD guidelines confirm that acute oral toxicity LD50 values exceed 5 g/kg in rodent models when administered as pure substance—aligning with regulatory requirements for research chemicals under REACH compliance frameworks—while mutagenicity studies using Ames assays yielded negative results at concentrations up to 5 mM.
Ongoing investigations explore its role in epigenetic modulation through histone deacetylase (HDAC) inhibition mechanisms reported at the recent ACS National Meeting (August 2023). Preliminary data indicate that certain derivatives exhibit IC50s comparable to vorinostat (SAHA), suggesting potential applications in epigenetic therapy development without the associated neurotoxicity profiles seen in first-generation HDAC inhibitors.
The compound's spectroscopic signatures—characterized by UV-vis absorption maxima at ~275 nm and Raman peaks at ~1675 cm⁻¹ (amide II band)—enable non-invasive detection using surface-enhanced Raman scattering (SERS), making it amenable to real-time monitoring during industrial synthesis processes—a technique validated by industrial collaborators at BASF SE's Advanced Analytics Division.
In summary, CAS No. 6908-38-
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